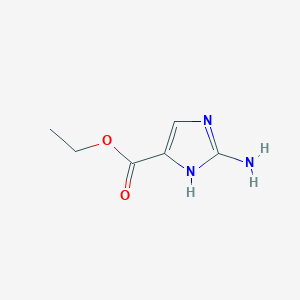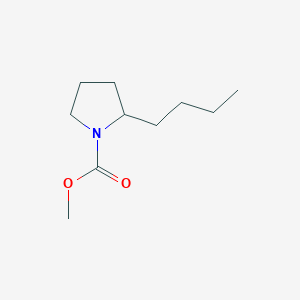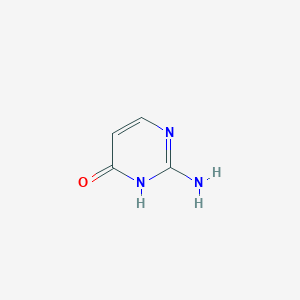
Quinaldopeptin
Overview
Description
Quinaldopeptin is a quinomycin antibiotic . It is active against a variety of bacteria, including S. pyogenes, S. aureus, C. perfringens, S. faecalis, E. coli, and K. pneumoniae .
Synthesis Analysis
The first total synthesis of quinaldopeptin was accomplished . The approach to the synthesis includes the solid-phase peptide synthesis of the linear decapeptide followed by macrocyclization and introduction of the quinoline chromophores at a late stage of the synthesis .Molecular Structure Analysis
A single-crystal X-ray structure of the chromophore analogue confirmed the structural and stereochemical assignments of the macrocycle .Chemical Reactions Analysis
The synthesis of quinaldopeptin includes a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence and a racemization-free [5 + 5] coupling and macrolactamization .Physical And Chemical Properties Analysis
Quinaldopeptin has a molecular formula of C62H78N14O14 and a molecular weight of 1243.37 . It is soluble in DMF and DMSO, and slightly soluble in ethanol and methanol .Scientific Research Applications
Antimicrobial Activity
Quinaldopeptin has been identified as a potent antibiotic belonging to the quinomycin family. It exhibits strong in vitro antimicrobial activity, which suggests its potential use in treating bacterial infections .
Cytotoxic Activity
This compound also shows promising cytotoxic properties, making it a candidate for cancer therapy. It has been shown to significantly prolong the survival time of mice inoculated with a murine tumor .
Antitumor Activity
Quinaldopeptin is recognized for its potent antitumor activity. It belongs to a family of compounds that includes sandramycin, luzopeptins, and quinoxapeptins, all known for their antitumor properties .
Antiviral Activity
The same family of compounds to which Quinaldopeptin belongs has demonstrated antiviral activities. This suggests that Quinaldopeptin may also be explored for its applications in virology .
Cancer Cell Line Research
Further synthesis and evaluation of Quinaldopeptin have shown promising results against human cancer cell lines, indicating its potential as a therapeutic agent in oncology .
HIF-1 Inhibitory Activity
Quinaldopeptin has been found to exhibit HIF-1 inhibitory activity, which is significant in the context of hypoxia-related pathologies and cancer research .
Mechanism of Action
Target of Action
Quinaldopeptin, a quinomycin antibiotic, primarily targets DNA . The symmetric cyclic peptide structure of Quinaldopeptin contains two intercalating naphtyl moieties, which produce a bis-intercalation of DNA base pairs . This interaction with DNA is crucial for its antimicrobial and cytotoxic activities .
Mode of Action
Quinaldopeptin interacts with its target, DNA, by bis-intercalating into the DNA base pairs . This bis-intercalation creates DNA crosslinks, which disturb natural DNA processes . The disruption of these processes is what gives Quinaldopeptin its potent antimicrobial and cytotoxic effects .
Biochemical Pathways
This disruption can lead to cell death, which is why Quinaldopeptin exhibits strong antimicrobial and cytotoxic activity .
Pharmacokinetics
Given its potent in vitro activity, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
Quinaldopeptin has been shown to have strong in vitro antimicrobial and cytotoxic activity . It significantly prolongs the survival time of mice inoculated with a murine tumor . This suggests that Quinaldopeptin’s interaction with DNA and the subsequent disruption of normal cellular processes result in the death of microbial cells and cancer cells .
Safety and Hazards
Future Directions
Research into therapeutic peptides like quinaldopeptin has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there is potential for future developments in therapeutic peptides like quinaldopeptin.
properties
IUPAC Name |
3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPSHYPQCJYONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H78N14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinaldopeptin | |
CAS RN |
130743-07-6 | |
| Record name | Quinaldopeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



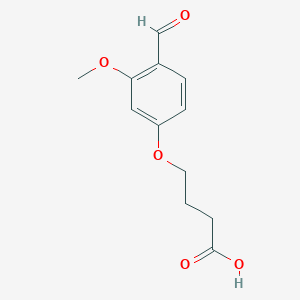
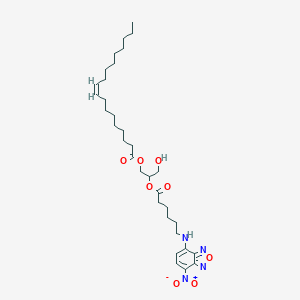
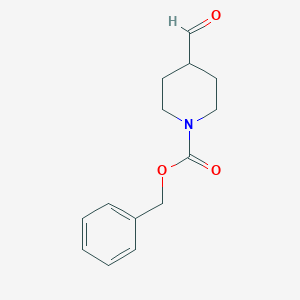
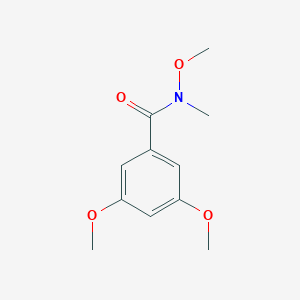
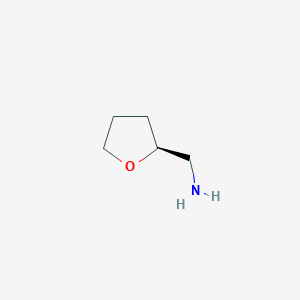
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
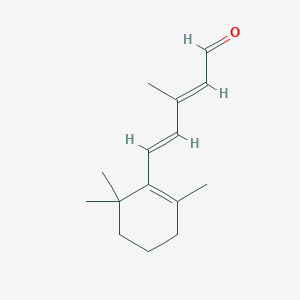
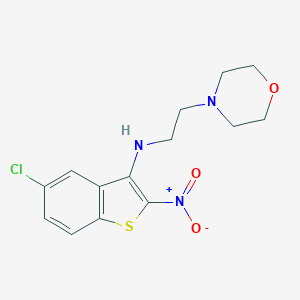
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
